1-O-乙酰基-2,3,4,6-四-O-苄基-D-吡喃葡萄糖

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

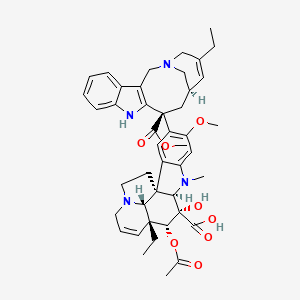

1-O-acetyl-2,3,4,6-tetra-O-benzyl-D-glucopyranose (1-OATBG) is a derivative of the naturally occurring sugar D-glucose. It is a highly versatile molecule with a wide range of applications in scientific research. It serves as a pivotal link in the intricate synthesis of cutting-edge medication based on carbohydrates . Positioned with utmost precision, its acetyl group and benzyl protection groups make it an exceptional resource for generating antiviral agents, potent anti-inflammatory drugs, and promising therapies for diabetes and cancer .

Synthesis Analysis

Protected carbohydrate hemiacetals like 1-OATBG may be converted into glycosyl donors or used as donors directly . Alternatively, they may be used as substrates for nucleophilic addition reactions . The galactose hemiacetal IV may be prepared from galactose via a glycoside or a thioglycoside to protect the anomeric position during the introduction of benzyl ethers . A short route has been described to multigram quantities of 2,3,4,6-tetra-O-benzyl-d-galactopyranose IV and also the gluco hemiacetal V starting from lactose .Molecular Structure Analysis

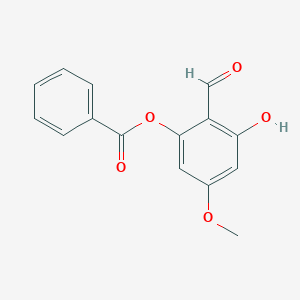

The molecular formula of 1-O-acetyl-2,3,4,6-tetra-O-benzyl-D-glucopyranose is C36H38O7 . The molecular weight is 582.68 . The IUPAC name is [科学研究应用

糖基化过程:该化合物已用于糖基化过程。Koto 等人(1981)在一步 β-葡萄糖基化过程中利用它来合成复杂碳水化合物 (Koto、Inada、Yoshida、Toyama 和 Zen,1981)。

糖衍生物合成:它已被用于合成各种糖衍生物。例如,Defaye 等人(1984)在 1-硫代蔗糖及其异头合物的合成中使用了它 (Defaye、Driguez、Poncet、Chambert 和 Petit-Glatron,1984)。

形成糖基酯:该化合物是形成糖基酯的关键。Endo 和 Araki(1997)使用相转移催化方法证明了它转化为 1-O-(甲硫基)硫代羰基衍生物 (Endo 和 Araki,1997)。

化学合成反应:它已用于各种化学合成反应中,例如 García López 等人(1987)研究的 α-D-吡喃葡萄糖基和 α-D-半乳吡喃葡萄糖基氰化物的合成 (García López、Heras 和 Félix,1987)。

制备吡喃葡萄糖基酯:Valenteković 和 Keglević(1980)在三肽的 α-和 β-D-吡喃葡萄糖基酯的合成中使用了该化合物,突出了其在肽化学中的作用 (Valenteković 和 Keglević,1980)。

属性

IUPAC Name |

[(3R,4S,5R,6R)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H38O7/c1-27(37)42-36-35(41-25-31-20-12-5-13-21-31)34(40-24-30-18-10-4-11-19-30)33(39-23-29-16-8-3-9-17-29)32(43-36)26-38-22-28-14-6-2-7-15-28/h2-21,32-36H,22-26H2,1H3/t32-,33-,34+,35-,36?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYFLBSFJOGQSRA-KXCACMGXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1[C@@H]([C@H]([C@@H]([C@H](O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H38O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

582.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-O,3-O,4-O,6-O-Tetrabenzyl-D-glucopyranose acetate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(2-Bromoethylidene)-10,11-dihydro-5H-dibenzo[a,d][7]annulene](/img/structure/B1145178.png)